molecular formula C8H12N2S B1426238 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole CAS No. 1272743-51-7

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Cat. No.: B1426238
CAS No.: 1272743-51-7
M. Wt: 168.26 g/mol
InChI Key: YWRBPTPMAPGUPQ-ZETCQYMHSA-N
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Description

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole typically involves the condensation of a thiazole derivative with a pyrrolidine derivative. One common method involves the reaction of 2-methylthiazole with (S)-2-pyrrolidinylmethanol under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole-pyrrolidine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole: This is a stereoisomer of the compound with different spatial arrangement of atoms.

    2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-oxazole: This compound has an oxazole ring instead of a thiazole ring.

    2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-imidazole: This compound has an imidazole ring instead of a thiazole ring.

Uniqueness

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is unique due to its specific combination of a thiazole ring and a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRBPTPMAPGUPQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272743-51-7
Record name 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
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2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
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